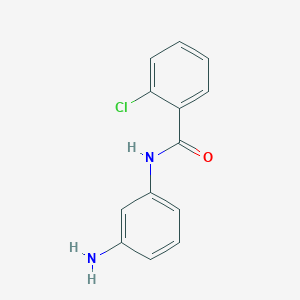

N-(3-aminophenyl)-2-chlorobenzamide

Description

Contextualizing Benzamide (B126) Derivatives in Medicinal Chemistry

Benzamide derivatives represent a significant class of organic compounds extensively utilized in pharmaceutical research and medicinal chemistry. ontosight.ai These compounds are characterized by a benzene (B151609) ring attached to an amide group. ontosight.ai The versatility of the benzamide scaffold allows for various substitutions, leading to a wide array of chemical and biological properties. ontosight.ai

Benzamides have been investigated for a multitude of therapeutic applications. They are known to exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties. ontosight.airesearchgate.net For instance, some substituted benzamides, like amisulpride (B195569) and sulpiride, are used as antipsychotic drugs, while others such as metoclopramide (B1676508) function as antiemetic and prokinetic agents. researchgate.net The amide group within these molecules is a crucial functional group that is relatively stable and facilitates the synthesis of various biologically active compounds. researchgate.net

The biological activity of benzamide derivatives is often attributed to their ability to interact with various biological targets, such as enzymes and receptors. ontosight.aiacs.org For example, certain benzamide derivatives have been synthesized and evaluated as inhibitors of histone deacetylase (HDAC), an enzyme implicated in cancer, with some showing promising antitumor activity. acs.org Others have been explored as ligands for sigma-1 (S1R) receptors, which are involved in central nervous system (CNS) pathologies. bohrium.com The specific substitutions on the benzamide structure are critical in determining the compound's binding affinity and selectivity for its target. acs.orgnih.gov

Significance of the 2-Chlorobenzamide (B146235) Scaffold and Aminophenyl Moiety in Chemical Synthesis

The 2-chlorobenzamide scaffold is a valuable building block in organic synthesis. The presence of the chlorine atom on the benzene ring influences the electronic properties of the molecule and can enhance metabolic stability and binding affinity to biological targets. The 2-chloro-benzamide structure has been used in the synthesis of various derivatives with claimed antimicrobial and disinfectant properties. researchgate.net For example, 2-chlorobenzoyl chloride is a common starting material for synthesizing 2-chlorobenzamide derivatives by reacting it with various amines. researchgate.net The reactivity of this scaffold allows for the creation of diverse compound libraries for screening purposes. jst.go.jp

The aminophenyl moiety , specifically the 3-amino (or meta-amino) substitution pattern, provides a key reactive site and influences the molecule's three-dimensional structure. The amino group is a versatile functional group that can be readily modified, serving as a point for further chemical elaboration to create more complex molecules. nih.gov For instance, the amino group can be acylated to form amides or participate in other coupling reactions. The introduction of an amino group into a molecular structure has been shown to enhance biological potency in some cases. nih.gov In peptide and protein chemistry, aminoaniline moieties are used to facilitate the synthesis of complex biomolecules. nih.gov The position of the amino group on the phenyl ring is crucial; for example, in one study on benzamide derivatives as histone deacetylase inhibitors, a 2'-amino substituent was found to be essential for inhibitory activity, while its removal led to a loss of activity. acs.org

Overview of Current Research Landscape and Academic Interest in the Chemical Compound

N-(3-aminophenyl)-2-chlorobenzamide, identified by CAS number 443290-32-2, is primarily recognized as a chemical intermediate or building block in the synthesis of more complex molecules. lookchem.combldpharm.com Its molecular formula is C13H11ClN2O, and it has a molecular weight of 246.69 g/mol . lookchem.com

The synthesis of this compound can be achieved through the reaction of o-chlorobenzoyl chloride with m-phenylenediamine (B132917) or by the reduction of N-(3-nitrophenyl)-2-chlorobenzamide. lookchem.com

Research involving this compound often utilizes it as a precursor. For example, it has been used in the synthesis of N-[3-[(4-acetylphenyl)carbamoyl]phenyl]-2-chlorobenzamide. It is also listed as a starting material for the synthesis of other chemical entities, such as those investigated for their potential as 5-HT1F agonists or VEGFR-2 kinase inhibitors. lookchem.com The compound itself is available from various chemical suppliers, indicating its utility in research and development settings. lookchem.combldpharm.com While direct biological studies on this compound are not extensively reported in the public domain, its role as a key intermediate suggests that it is a component of more complex structures that are being investigated for various pharmacological activities. lookchem.com

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 443290-32-2 | lookchem.com |

| Molecular Formula | C13H11ClN2O | lookchem.comnih.gov |

| Molecular Weight | 246.69 g/mol | lookchem.com |

| Synonyms | AKOS BB-8149, ASISCHEM T31114, ART-CHEM-BB B025195 | lookchem.com |

Primary Synthetic Routes and Reaction Conditions

The principal method for synthesizing this compound involves the acylation of a substituted aniline (B41778) with a benzoyl chloride derivative. A common approach is the reaction of m-phenylenediamine with o-chlorobenzoyl chloride lookchem.com. This reaction is typically carried out in a suitable solvent and may involve a base to neutralize the hydrochloric acid byproduct.

Alternatively, a two-step route starting from 3-nitroaniline (B104315) is frequently employed. In this method, 3-nitroaniline is first acylated with 2-chlorobenzoyl chloride to form the intermediate N-(3-nitrophenyl)-2-chlorobenzamide lookchem.com. This reaction can be performed in a solvent like dichloromethane (B109758), often in the presence of a non-nucleophilic base such as diisopropylethylamine nih.gov. The subsequent step involves the reduction of the nitro group to an amine.

The reduction of the nitro intermediate is a critical transformation. A variety of reducing agents and conditions can be used. Catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol (B145695) or methanol (B129727) is a highly effective method nih.gov. Another common method involves the use of a metal in an acidic medium, such as iron powder in acetic acid or tin(II) chloride dihydrate jst.go.jpcsic.es.

Precursor Compounds and Intermediate Transformations

The synthesis of this compound relies on readily available starting materials. The key precursors and their transformations are outlined below.

Table 1: Key Precursors for this compound Synthesis

| Precursor Compound | Role in Synthesis |

|---|---|

| m-Phenylenediamine | Direct precursor, provides the aminophenyl moiety lookchem.com. |

| 2-Chlorobenzoyl chloride | Acylating agent, provides the 2-chlorobenzamide moiety lookchem.com. |

| 3-Nitroaniline | Starting material for the two-step synthesis lookchem.com. |

The transformation of these precursors into the final product involves standard organic reactions. The acylation of an amine with an acid chloride is a fundamental amide bond-forming reaction. The reduction of a nitro group to a primary amine is also a well-established transformation with numerous available protocols.

Table 2: Common Intermediate Transformations

| Transformation | Reagents and Conditions |

|---|---|

| Amide bond formation | Amine, Acid Chloride, Solvent (e.g., Dichloromethane), Base (optional) nih.gov. |

| Nitro group reduction | H₂, Pd/C, Solvent (e.g., Ethanol) nih.gov. |

| Nitro group reduction | Iron powder, Acetic Acid, Reflux jst.go.jp. |

Derivatization Strategies Employing the Aminophenyl Moiety

The primary amino group on the phenyl ring of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of analogs with diverse properties.

The free amino group can be readily acylated to form a second amide linkage. For instance, reaction with an acid chloride or a carboxylic acid in the presence of a coupling agent can introduce a variety of acyl groups nih.gov. This strategy allows for the systematic exploration of structure-activity relationships by varying the nature of the appended acyl group.

Similarly, the amino group can react with isocyanates or carbamoyl (B1232498) chlorides to form urea (B33335) derivatives. The synthesis of 1-(2-aminophenyl)-3-arylurea derivatives highlights a common approach where an aminophenyl compound is reacted with an appropriate isocyanate to yield the corresponding urea jst.go.jp. This method can be adapted to this compound to generate a library of urea-containing analogs.

The aminophenyl moiety is a valuable precursor for the construction of various heterocyclic systems. For example, condensation of the amino group with dicarbonyl compounds or their equivalents can lead to the formation of heterocycles like benzimidazoles nih.govnih.gov. The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl) derivatives often involves the reaction of a phenylenediamine precursor with a carboxylic acid or its derivative under cyclizing conditions nih.govnih.gov.

Another example is the synthesis of pyrazole (B372694) derivatives. An N-(2-aminophenyl)acetamide derivative can be used as a starting material, which upon reaction with hydrazine (B178648) hydrate, can lead to the formation of a pyrazole ring nih.gov. These strategies demonstrate the potential to incorporate the this compound scaffold into more complex heterocyclic structures.

In addition to modifying the aminophenyl portion, the 2-chlorobenzamide core can also be diversified. This can be achieved by starting with different substituted benzoyl chlorides during the initial acylation step. By varying the substituents on the benzoyl chloride, a wide array of analogs with different electronic and steric properties can be synthesized acs.orgnih.gov. This approach is crucial for fine-tuning the biological activity or material properties of the resulting compounds.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. In the context of synthesizing this compound and its analogs, several advanced and green techniques can be applied.

The use of water as a solvent is a key principle of green chemistry, offering benefits such as enhanced reactivity, simplified workup procedures, and reduced environmental impact rsc.org. While organic solvents are commonly used, exploring aqueous conditions for the acylation or reduction steps could lead to greener synthetic routes.

Catalysis plays a pivotal role in modern synthesis. The use of polymer-supported catalysts, for example, can simplify product purification and allow for catalyst recycling matanginicollege.ac.in. For instance, a silica-supported dicyclohexylcarbodiimide (B1669883) has been used for amide bond formation nih.gov. The "hydrogen borrowing" methodology, which involves the catalytic N-alkylation of amines with alcohols, represents an atom-economical and sustainable approach to forming C-N bonds and could be explored for the derivatization of the amino group rug.nl.

The principles of green chemistry also advocate for the use of renewable raw materials and the design of processes that minimize waste and energy consumption matanginicollege.ac.ingajrc.com. While not always directly applied in reported syntheses of this specific compound, these principles provide a framework for developing more sustainable manufacturing processes in the future.

Synthetic Methodologies and Characterization of this compound

The synthesis of this compound and its analogs is of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the benzamide scaffold. This article delineates the primary synthetic routes to this compound and details the spectroscopic and chromatographic techniques employed for the characterization of the synthesized compounds.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMERABJBWHLIKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Aminophenyl 2 Chlorobenzamide and Its Analogs

The preparation of N-(3-aminophenyl)-2-chlorobenzamide can be approached through two principal synthetic strategies: the direct acylation of a diamine or the reduction of a nitro-intermediate.

A common and direct method involves the acylation of m-phenylenediamine (B132917) with 2-chlorobenzoyl chloride. This reaction forms the amide bond in a single step. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, a two-step pathway commencing with the acylation of 3-nitroaniline (B104315) with 2-chlorobenzoyl chloride yields N-(3-nitrophenyl)-2-chlorobenzamide. evitachem.com This nitro-substituted intermediate is then subjected to a reduction reaction to convert the nitro group to an amine. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media, such as tin(II) chloride or iron in acetic acid. researchgate.netmdpi.com This two-step approach can sometimes offer advantages in terms of purification and yield.

An analogous synthesis of N-(3-butyramidophenyl)-2-chlorobenzamide was achieved by reacting N-(3-aminophenyl)butyramide with 2-chlorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) in dichloromethane. nih.gov This suggests that this compound could also be prepared by coupling m-phenylenediamine with 2-chlorobenzoic acid using standard peptide coupling reagents.

| Route | Starting Materials | Reagents | Key Steps | Reference |

| Direct Acylation | m-Phenylenediamine, 2-Chlorobenzoyl chloride | Inert solvent (e.g., Dichloromethane), Base (e.g., Triethylamine) | Amide bond formation | Inferred from standard procedures |

| Reduction of Nitro Intermediate | 3-Nitroaniline, 2-Chlorobenzoyl chloride | 1. Inert solvent, Base2. Reducing agent (e.g., SnCl2/HCl, Fe/CH3COOH, H2/Pd/C) | 1. Acylation to form N-(3-nitrophenyl)-2-chlorobenzamide2. Reduction of the nitro group | evitachem.comresearchgate.netmdpi.com |

| Amide Coupling | m-Phenylenediamine, 2-Chlorobenzoic acid | Coupling agent (e.g., DCC), Activator (e.g., HOBt) | Amide bond formation | nih.gov |

The structural confirmation and purity assessment of this compound and its analogs are established using a combination of spectroscopic and chromatographic methods.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are fundamental for elucidating the molecular structure. In the 1H NMR spectrum of this compound, characteristic signals would be expected for the aromatic protons, the amine (-NH2) protons, and the amide (-NH) proton. The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the benzene (B151609) rings. For instance, in an analog, N-(3-butyramidophenyl)-2-chlorobenzamide, the aromatic protons appear in the range of δ 7.17-7.64 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for these types of molecules. A study on the fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives revealed characteristic fragmentation patterns, which would be instrumental in confirming the structure of the target compound. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key vibrational frequencies would include those for the N-H stretching of the amine and amide groups (typically in the range of 3200-3500 cm-1) and the C=O stretching of the amide group (around 1650 cm-1).

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the synthesized compound. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity is determined by the area of the product peak relative to the total peak area in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is used for monitoring the progress of a reaction and for preliminary purity checks. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. Visualization is typically achieved using UV light. nih.gov

| Technique | Purpose | Expected Observations for this compound | Reference |

| 1H NMR | Structural Elucidation | Aromatic protons (multiple signals), Amine protons (singlet), Amide proton (singlet) | nih.gov |

| 13C NMR | Structural Elucidation | Signals for aromatic carbons, Carbonyl carbon | nih.gov |

| Mass Spectrometry (ESI-MS) | Molecular Weight Determination | [M+H]+ or [M-H]- ion corresponding to the molecular weight | researchgate.net |

| Infrared (IR) Spectroscopy | Functional Group Identification | N-H stretches (amine and amide), C=O stretch (amide) | General spectroscopic data |

| HPLC | Purity Assessment | A single major peak indicating high purity | nih.gov |

| TLC | Reaction Monitoring & Purity Check | A single spot under UV light | nih.gov |

No Preclinical Biological Activity Data Found for this compound

Following extensive and targeted searches of scientific literature and databases, no specific preclinical biological activity data for the chemical compound This compound could be retrieved. Despite efforts to locate research pertaining to its in vitro and in vivo effects, the required information to construct a detailed scientific article as per the requested outline is not publicly available.

The comprehensive search included queries aimed at uncovering data on the compound's potential antiproliferative and cytotoxic effects on cancer cell lines, its efficacy against kinetoplastid parasites, its antibacterial and antifungal properties, its ability to modulate inflammatory responses in cellular models, and its performance in in vivo cancer xenograft models.

While the broader class of benzamide (B126) derivatives has been the subject of various pharmacological studies, the specific molecule, this compound, does not appear to have been a direct focus of published preclinical research in the areas specified. Consequently, the creation of a thorough, informative, and scientifically accurate article adhering to the provided structure is not possible without the foundational scientific data.

Preclinical Biological Activity Spectrum

In Vivo Efficacy Studies in Preclinical Models (Mechanistic Focus)

Antiprotozoal Activity in Animal Infection Models

Following a comprehensive review of available scientific literature, no preclinical studies detailing the in vivo antiprotozoal activity of the specific compound N-(3-aminophenyl)-2-chlorobenzamide in animal infection models were identified.

While research into the broader class of benzamide (B126) derivatives has indicated potential antiprotozoal properties against various parasites, including Trypanosoma and Leishmania species, specific data on the efficacy of this compound in animal models is not present in the reviewed sources. nih.govresearchgate.netacs.org Studies on other N-phenylbenzamide analogues have shown activity in mouse models of African trypanosomiasis, but these findings are not directly applicable to this compound. nih.govacs.org

Therefore, no data tables or detailed research findings on the in vivo antiprotozoal efficacy of this compound can be provided at this time.

Molecular Mechanisms of Action and Biological Target Engagement

Enzyme Inhibition and Activation Profiling (e.g., Histone Deacetylases, Kinases)

Research into benzamide (B126) derivatives suggests that N-(3-aminophenyl)-2-chlorobenzamide may act as an inhibitor of various enzymes, particularly histone deacetylases (HDACs) and protein kinases. While direct enzymatic assay data for this specific compound is limited in the public domain, studies on closely related analogues provide strong inferential evidence of its potential activity.

Derivatives of N-(2-aminophenyl)-benzamide have been identified as potent inhibitors of Class I histone deacetylases (HDACs). For instance, a novel series of N-(2-aminophenyl)-benzamide inhibitors demonstrated significant potency and selectivity for HDAC3-NCoR2, with one compound, 15k, exhibiting IC50 values of 80 nM, 110 nM, and 6 nM against HDAC1, HDAC2, and HDAC3-NCoR2, respectively. nih.gov Another related molecule, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, also showed a class I selective inhibitory pattern against HDACs, with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM for HDAC1, HDAC2, and HDAC3, respectively. nih.gov These findings suggest that the N-(aminophenyl)-benzamide scaffold is a key pharmacophore for HDAC inhibition.

Furthermore, the broader benzamide class of compounds has been investigated for kinase inhibitory activity. For example, arylamide-5-anilinoquinazoline-8-nitro derivatives have been explored as inhibitors of VEGFR-2 kinase. Scaffold hopping from known kinase inhibitors has also led to the discovery of novel benzamide-containing compounds with activity against oncogenic kinases. nih.gov A study on analogues of the Src kinase inhibitor Tirbanibulin (KX2-391) revealed that N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide, a compound with a related structural motif, exhibited cytotoxic activity against several leukemia cell lines and was found to significantly reduce the activity of the MAPK member ERK1/2. nih.gov

Table 1: Enzyme Inhibitory Activity of Compounds Structurally Related to this compound

| Compound Name | Target Enzyme(s) | Reported IC50 Values |

|---|---|---|

| N-(2-aminophenyl)-benzamide derivative (15k) | HDAC1, HDAC2, HDAC3-NCoR2 | 80 nM, 110 nM, 6 nM nih.gov |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1, HDAC2, HDAC3 | 95.2 nM, 260.7 nM, 255.7 nM nih.gov |

| Arylamide-5-anilinoquinazoline-8-nitro derivatives | VEGFR-2 Kinase | Potent inhibition reported |

| N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide | ERK1/2 | >99% reduction in activity nih.gov |

Receptor Binding and Allosteric Modulation (e.g., P2X7 Receptor, Nuclear Receptors)

The benzamide scaffold is present in molecules that have been shown to interact with various receptors, indicating a potential for this compound to exhibit receptor binding activity. Notably, benzamide derivatives have been identified as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. google.comresearchgate.net

A patent for benzamide inhibitors of the P2X7 receptor underscores the potential of this chemical class to modulate its activity. google.com Furthermore, a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X7 receptor have been developed, highlighting the ongoing interest in targeting this receptor with small molecules. researchgate.net

Table 2: Receptor Binding Profile of Structurally Related Compound Classes

| Compound Class | Target Receptor | Observed Activity |

|---|---|---|

| Benzamide derivatives | P2X7 Receptor | Antagonism google.comresearchgate.net |

| Substituted 1-carbonylamino-3-piperidinaminobenzenes | 5-HT1F Receptor | Agonism google.com |

Interactions with Nucleic Acids (e.g., Kinetoplast DNA Minor Groove Binding)

A significant area of investigation for N-phenylbenzamide derivatives has been their interaction with nucleic acids, particularly the AT-rich mitochondrial DNA (kinetoplast DNA or kDNA) found in trypanosomatid parasites. acs.orgnih.gov These parasites are responsible for diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis.

Studies have shown that N-phenylbenzamide derivatives can act as DNA minor groove binders. acs.orgnih.gov This binding is often selective for AT-rich sequences, which are prevalent in the kDNA of these parasites. The interaction is thought to displace essential proteins that bind to kDNA, leading to the disruption of its structure and function, and ultimately causing parasite death. acs.org Research on a series of N-phenylbenzamide analogues demonstrated that they bind strongly and selectively to the minor groove of AT-DNA. acs.org The ability of these compounds to target kDNA makes them promising candidates for the development of new anti-protozoal drugs. acs.orgnih.gov Given its N-phenylbenzamide core structure, it is plausible that this compound could also interact with DNA in a similar manner.

Influence on Cellular Signaling Pathways (e.g., MAPK Pathway)

The potential of this compound to modulate enzyme activity and receptor binding suggests it could have downstream effects on intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK/ERK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. nih.gov

Research on analogues of the kinase inhibitor KX2-391 has provided evidence that benzamide-containing compounds can influence this pathway. Specifically, the analogue N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-4-chlorobenzamide was found to significantly reduce the activity of the MAPK pathway component ERK1/2. nih.gov This suggests that the benzamide scaffold can be tailored to inhibit key kinases within this cascade.

Furthermore, the potential interaction of this compound with the P2X7 receptor provides another link to MAPK signaling. Activation of the P2X7 receptor has been shown to stimulate downstream signaling pathways, including the MAPK/ERK pathway. nih.govfrontiersin.org Therefore, if this compound acts as a modulator of the P2X7 receptor, it could indirectly influence the activation state of the MAPK pathway. A study on an α7 nicotinic acetylcholine (B1216132) receptor agonist also demonstrated an increase in ERK1/2 phosphorylation, highlighting the role of receptor modulation in activating this pathway. nih.gov

Modulation of Protein-Protein Interactions

Recent research has highlighted the potential for benzamide derivatives to modulate protein-protein interactions (PPIs), which are fundamental to numerous cellular functions. The dysregulation of PPIs is implicated in a variety of diseases, making them attractive therapeutic targets.

A study focused on developing inhibitors of the interaction between the FERM domain of moesin (B1176500) (MSN) and the receptor CD44, a PPI implicated in Alzheimer's disease, identified a 3-chlorobenzamide (B146230) derivative with enhanced potency. biorxiv.orgresearchgate.net This finding is particularly relevant as it demonstrates that the N-(phenyl)benzamide scaffold can be optimized to disrupt specific PPIs. The study synthesized twelve derivatives, with the 3-chlorobenzamide substituent showing a two-fold increase in potency in inhibiting the MSN–CD44 interaction. biorxiv.org

While direct evidence of this compound modulating PPIs is yet to be established, the findings from related compounds suggest that this is a plausible mechanism of action that warrants further investigation. The ability to interfere with specific PPIs opens up new avenues for the therapeutic application of this class of compounds.

Investigations into Specific Biomolecular Interactions

The collective evidence from studies on this compound and its structural analogues points towards a multi-targeted biological profile. The primary biomolecular interactions suggested by the available literature include:

Enzyme Inhibition: The N-(aminophenyl)-benzamide core is strongly associated with the inhibition of Class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3. nih.govnih.gov There is also evidence to suggest potential inhibitory activity against protein kinases, including those in the MAPK pathway like ERK1/2. nih.gov

Receptor Antagonism/Modulation: The benzamide scaffold has been linked to the antagonism of the P2X7 receptor, an important mediator of inflammation. google.comresearchgate.net Additionally, related structures have shown activity as 5-HT1F receptor agonists. google.com

DNA Minor Groove Binding: A significant body of research points to the ability of N-phenylbenzamide derivatives to bind to the minor groove of AT-rich DNA sequences, such as those found in the kinetoplast DNA of parasites. acs.orgnih.gov This interaction represents a key mechanism for their potential anti-protozoal activity.

Protein-Protein Interaction Inhibition: Emerging research indicates that benzamide derivatives can be designed to inhibit specific protein-protein interactions, such as the interaction between the FERM domain of moesin and CD44. biorxiv.orgresearchgate.net

These diverse biomolecular interactions suggest that this compound could have a complex pharmacological profile with potential applications in oncology, inflammatory diseases, infectious diseases, and neurodegenerative disorders. Further direct experimental validation is necessary to fully elucidate its specific mechanisms of action.

Structure Activity Relationship Sar Studies for N 3 Aminophenyl 2 Chlorobenzamide Derived Scaffolds

Impact of Substituent Variations on Pharmacological Activity

Systematic modifications of the N-(3-aminophenyl)-2-chlorobenzamide scaffold have revealed critical insights into the structural requirements for biological activity. These studies typically involve the synthesis and evaluation of a series of analogs where specific parts of the molecule are altered, and the resulting changes in activity are quantified.

The 2-chlorobenzamide (B146235) ring is a key structural component, and its substitution pattern significantly modulates the pharmacological profile of the derivatives. The presence and position of the chloro group, as well as the introduction of other substituents, have been shown to be critical for activity.

Research on related benzamide (B126) derivatives has demonstrated the importance of substituents on this ring. For instance, in a series of N-phenylbenzamide derivatives, the nature and position of halogen substituents on the benzamide ring were found to be influential. While a 2-chloro substituent is a common starting point, variations can lead to marked differences in activity. For example, moving the chloro group to other positions or replacing it with other halogens like fluorine or bromine can alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Table 1: Impact of Substitutions on the Benzamide Ring of N-phenylbenzamide Analogs

This table is a representative example based on general findings in the literature for benzamide derivatives and may not directly correspond to this compound for a specific biological target.

| Compound ID | R1 (Position 2) | R2 (Other Positions) | Relative Activity |

|---|---|---|---|

| 1a | Cl | H | +++ |

| 1b | F | H | ++ |

| 1c | Br | H | ++ |

| 1d | H | H | + |

| 1e | Cl | 4-F | ++++ |

| 1f | Cl | 5-NO2 | + |

Activity Scale: + (low) to ++++ (high)

Studies on related structures, such as antitubercular meta-amido bromophenols, have highlighted the importance of the substitution pattern on the aniline (B41778) ring. For these compounds, the placement of the amide group at the meta-position relative to a hydroxyl group was found to be crucial for activity. jst.go.jp Shifting the amide to the ortho or para positions resulted in a significant loss of antitubercular activity. jst.go.jp This underscores the stringent spatial requirements for effective interaction with the biological target.

Furthermore, the introduction of various substituents on the aminophenyl ring allows for the fine-tuning of the molecule's properties. For example, the addition of small alkyl or electron-withdrawing groups can influence the compound's lipophilicity and electronic distribution, which in turn can affect its pharmacokinetic profile and target affinity. In some series of N-phenylbenzamides, lipophilic substituents on the phenyl ring were found to enhance biological activity.

Table 2: Influence of Substitutions on the 3-Aminophenyl Moiety

This table illustrates general SAR trends observed in related aniline-containing scaffolds and is for representative purposes.

| Compound ID | R3 (Position on Aminophenyl Ring) | Substituent | Relative Activity |

|---|---|---|---|

| 2a | H | - | +++ |

| 2b | 4 | -CH3 | +++ |

| 2c | 4 | -Cl | ++ |

| 2d | 2 | -CH3 | + |

| 2e | 4 | -OCH3 | ++ |

Activity Scale: + (low) to ++++ (high)

The amide linker connecting the 2-chlorobenzoyl and 3-aminophenyl moieties is not merely a spacer but plays an active role in determining the molecule's conformation and interaction with its target. Modifications to this linker have been shown to have a profound impact on biological activity.

For instance, in some classes of bioactive molecules, the amide bond is susceptible to in vivo hydrolysis, leading to a loss of activity. scienceopen.com To address this, researchers have explored the insertion of a methylene (B1212753) (CH2) group between the carbonyl and the nitrogen of the amide, creating a more stable N-phenylacetophenone structure. scienceopen.com However, in some cases, this modification has led to a significant decrease in antiviral activity, suggesting that the rigidity and specific orientation provided by the amide bond are essential for target recognition. scienceopen.com

Furthermore, the transposition of the amide group has been investigated. In a study of antitubercular agents, reversing the amide linkage resulted in a decrease in activity, again highlighting the specific conformational requirements for potent inhibition. jst.go.jp

Table 3: Effect of Linker Modification on Biological Activity

This table is a conceptual representation of findings from studies on related scaffolds.

| Compound ID | Linker Modification | Relative Activity |

|---|---|---|

| 3a | -CO-NH- (Amide) | +++ |

| 3b | -NH-CO- (Reversed Amide) | + |

| 3c | -CH2-CO-NH- | ++ |

| 3d | -CO-N(CH3)- | + |

Activity Scale: + (low) to ++++ (high)

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound derivatives, the key pharmacophoric elements can be inferred from the extensive SAR studies.

Based on the available data for related compounds, a general pharmacophore model for this scaffold would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the amide linker is a crucial hydrogen bond acceptor.

A hydrogen bond donor: The N-H group of the amide linker and the amino group on the phenyl ring can act as hydrogen bond donors. semanticscholar.org

Two aromatic/hydrophobic regions: The 2-chlorophenyl ring and the 3-aminophenyl ring provide hydrophobic surfaces that can engage in van der Waals or pi-pi stacking interactions with the target protein. semanticscholar.org The chloro-substituent on the benzamide ring can contribute to these hydrophobic interactions.

Specific spatial arrangement: The relative orientation of these features, dictated by the amide linker and the substitution patterns on the aromatic rings, is critical for optimal binding.

Pharmacophore models for inhibitors of various targets, such as histone deacetylases (HDACs), often feature a similar arrangement of a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic/aromatic centers. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. These models can then be used to predict the activity of novel, unsynthesized analogs, thereby accelerating the drug discovery process.

For scaffolds related to this compound, QSAR models have been developed. For instance, in a study of N-((3-Benzamido-4-oxo-3,4-dihydroquinazolin-2-yl)methyl)-N-(substituted) phenyl benzamide derivatives as antiulcer agents, a QSAR model was built to correlate the molecular structures with their inhibitory activity on the H+/K+-ATPase enzyme. igi-global.com The model revealed that descriptors related to the molecule's shape, size, and electronic properties were significant in determining the biological activity. igi-global.com

A typical QSAR equation might take the following form:

log(1/IC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where:

IC50 is the half-maximal inhibitory concentration.

c0, c1, c2 are coefficients determined by regression analysis.

Descriptors can represent various physicochemical properties such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity).

Such models can provide valuable insights into the mechanism of action. For example, a positive coefficient for a hydrophobicity descriptor would suggest that increasing the lipophilicity of a particular region of the molecule could lead to enhanced activity. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents in a specific position are detrimental to activity.

Computational Chemistry and Rational Drug Design Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For N-(3-aminophenyl)-2-chlorobenzamide, docking simulations can provide valuable insights into its potential binding modes within the active sites of various enzymes or receptors.

While specific docking studies on this compound are not extensively reported in the public domain, the benzamide (B126) scaffold is a well-explored moiety in drug discovery. For instance, novel urea-based benzamide derivatives have been designed and evaluated as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. nih.gov Molecular docking studies of these derivatives revealed key interactions within the PARP-1 active site, providing a rationale for their inhibitory activity. nih.gov Similarly, benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors, with docking studies elucidating the structural requirements for effective inhibition. tandfonline.com

In a hypothetical docking study of this compound, the molecule could be docked into the active site of a target protein. The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, would be analyzed. For example, the amino group on the phenyl ring and the amide linkage can act as hydrogen bond donors and acceptors, while the aromatic rings can participate in hydrophobic and pi-pi interactions. The chlorine atom can also form halogen bonds, which are increasingly recognized for their role in ligand-protein interactions.

A typical output of a molecular docking study would include the binding affinity (often expressed as a docking score or binding energy) and a visual representation of the binding pose.

Table 1: Hypothetical Docking Results for this compound against a Kinase Target

| Parameter | Value |

| Docking Score (kcal/mol) | -8.5 |

| Interacting Residues | LEU23, VAL31, ALA45, LYS67, GLU88, TYR89 |

| Hydrogen Bonds | NH of aminophenyl with GLU88 (side chain), CO of benzamide with LYS67 (backbone) |

| Hydrophobic Interactions | Chlorophenyl ring with LEU23, VAL31, ALA45 |

| Pi-Pi Stacking | Phenyl ring with TYR89 |

This table illustrates the kind of detailed information that can be obtained from a molecular docking simulation, guiding further optimization of the ligand.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide optimized geometry, electrostatic potential maps, and insights into its frontier molecular orbitals (HOMO and LUMO).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A study on a novel imatinib (B729) analogue, which shares structural similarities with this compound, utilized DFT to analyze its electronic characteristics. royalsocietypublishing.org The analysis of HOMO and LUMO revealed the distribution of electron density and provided insights into the molecule's reactivity. royalsocietypublishing.org For this compound, the HOMO is likely to be located on the electron-rich aminophenyl ring, while the LUMO might be distributed over the chlorobenzamide moiety.

Table 2: Calculated Quantum Chemical Parameters for a Benzamide Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| Dipole Moment (Debye) | 3.5 |

Note: These are representative values for a similar benzamide derivative and would need to be specifically calculated for this compound.

The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface. Regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This information is valuable for predicting sites of interaction with biological macromolecules.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of conformational landscapes and the study of binding and unbinding events of a ligand from its target. For this compound, MD simulations can reveal its flexibility and how its conformation changes over time in different environments (e.g., in water or bound to a protein).

MD simulations of a benzamide derivative with potential antitumor activity have been used to study its conformational changes and interactions with its target. tandfonline.comtandfonline.com These simulations can provide information on the stability of the ligand-protein complex, the key residues involved in maintaining the binding, and the role of water molecules in the binding site.

A typical MD simulation of this compound complexed with a protein would be run for several nanoseconds. The trajectory would be analyzed to calculate root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand, and to observe the persistence of key intermolecular interactions over time.

Virtual Screening Approaches for Novel Analog Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This compound can serve as a scaffold or a starting point for virtual screening campaigns to identify novel and potentially more potent analogs.

Both ligand-based and structure-based virtual screening methods can be employed. In ligand-based virtual screening, a model is built based on the properties of known active molecules. nih.govceu.es For example, a pharmacophore model could be generated from the key features of this compound believed to be essential for its activity. This model would then be used to screen large compound databases.

In structure-based virtual screening, the 3D structure of the target protein is used to dock a library of compounds. ceu.es The compounds are then ranked based on their docking scores and predicted binding modes. Several studies have successfully used virtual screening of benzamide libraries to identify novel inhibitors for various targets, such as the 2-trans enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis. nih.govmdpi.com

Ligand-Based and Structure-Based Drug Design Strategies

The information gathered from computational studies on this compound can be used to guide both ligand-based and structure-based drug design strategies.

Ligand-based drug design focuses on the properties of known active ligands to develop a pharmacophore model that defines the essential structural features required for biological activity. nih.gov This model can then be used to design new molecules with improved properties. For this compound, a pharmacophore model might include an aromatic ring, a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic feature.

Structure-based drug design , on the other hand, relies on the three-dimensional structure of the biological target. nih.govmdpi.com By understanding the binding mode of this compound within the active site of a protein, medicinal chemists can design modifications to the molecule to enhance its binding affinity and selectivity. For instance, if a specific pocket in the active site is unoccupied, a substituent could be added to the benzamide scaffold to fill this pocket and form additional favorable interactions. This strategy has been successfully applied to the design of benzamide inhibitors for various targets, including histone deacetylases and poly(ADP-ribose) polymerase-1. nih.govtandfonline.com

Topological and Intermolecular Interaction Analyses (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, providing insights into the nature and extent of close contacts between neighboring molecules. For this compound, this analysis can reveal the key intermolecular interactions that stabilize its crystal structure, such as hydrogen bonds and van der Waals forces.

Studies on related chlorobenzamide and benzamide derivatives have utilized Hirshfeld surface analysis to understand their crystal packing. tandfonline.comresearchgate.net For example, the analysis of N-([1,1′-biphenyl]-2-ylcarbamothioyl)-2-chlorobenzamide revealed that H···H, H···C/C···H, and H···S/S···H contacts were the most significant interactions contributing to the crystal packing. tandfonline.com

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Chlorobenzamide Derivative

| Interaction Type | Contribution (%) |

| H···H | 38.4 |

| C···H/H···C | 26.3 |

| S···H/H···S | 10.5 |

| O···H/H···O | 7.2 |

| N···H/H···N | 5.1 |

| Cl···H/H···Cl | 4.8 |

Note: This data is for a related N-([1,1′-biphenyl]-2-ylcarbamothioyl)-2-chlorobenzamide and serves as an illustrative example. tandfonline.com

Future Research Directions and Unaddressed Academic Questions

Elucidation of Broader Biological Activities and Potentials

The full biological profile of N-(3-aminophenyl)-2-chlorobenzamide remains largely unexplored. A patent has identified the compound as a potential 5-HT1F agonist, suggesting a possible role in treating conditions like migraines. google.com Furthermore, a closely related diaminophenyl scaffold has been investigated as a modulator of G-protein coupled receptor (GPCR) signaling in platelet activation, indicating potential antithrombotic applications. nih.gov

Future research should systematically screen this compound and its derivatives against a wide array of biological targets to uncover novel activities. Key areas for investigation include:

Antiparasitic Activity: N-Phenylbenzamide derivatives have shown promise in targeting kinetoplastid parasites responsible for diseases like leishmaniasis and trypanosomiasis by binding to their unique mitochondrial DNA (kDNA). acs.orgnih.gov

Enzyme Inhibition: The benzamide (B126) core is present in inhibitors of various enzymes. mdpi.com Screening against kinases, proteases, and other enzymes implicated in cancer and inflammatory diseases could yield new therapeutic leads.

Antimicrobial Properties: Given the known antimicrobial activity of other benzothiazoles and related heterocyclic compounds, evaluating this scaffold against bacterial and fungal pathogens is a logical next step. mdpi.com

Development of Advanced Synthetic Methodologies for Enhanced Diversity

The classical synthesis of this compound likely involves the reaction of 2-chlorobenzoyl chloride with 1,3-diaminobenzene. While effective, modern synthetic chemistry offers more advanced and efficient strategies to create a diverse library of analogues for structure-activity relationship (SAR) studies.

Future efforts should focus on:

Catalytic Amidation: Developing catalytic methods, such as those using well-defined ruthenium complexes, could enable the direct synthesis of benzamides from alcohols and amines, offering a greener and more efficient alternative to traditional methods. acs.org

Combinatorial Synthesis: Utilizing the reactive primary amine on the aminophenyl ring as a handle for further reactions. This allows for the introduction of a wide range of substituents, enabling detailed SAR analysis. Methods for synthesizing anthranilamides from N-acylbenzotriazoles could be adapted for this purpose. semanticscholar.org

One-Pot Reactions: Designing one-pot, two-step protocols, such as using phenyl isocyanate for a sequential nucleophilic/intramolecular addition followed by transamidation, can streamline the synthesis of secondary and tertiary amide derivatives. rsc.org

By creating a diverse library of compounds, researchers can systematically probe the effect of different functional groups on biological activity and pharmacokinetic properties.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

Understanding the precise mechanism of action is critical for developing a drug candidate. Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a holistic view of the molecular changes induced by a compound within a biological system. nih.govteknoscienze.com

For this compound, an omics-centered approach could revolutionize the understanding of its biological effects:

Transcriptomics (RNA-seq): If the compound shows, for example, anticancer activity, treating cancer cell lines with it and analyzing the resulting changes in gene expression can identify the signaling pathways it modulates.

Proteomics: This can identify the direct protein targets of the compound or downstream changes in protein expression and post-translational modifications, offering a clearer picture of its mechanism.

Metabolomics: Analyzing how the compound alters the metabolic profile of cells or organisms can reveal off-target effects and provide insights into its functional impact. mdpi.com This is particularly useful for identifying biomarkers of response or toxicity. nih.gov

Integrating these data streams can build a comprehensive picture of the compound's cellular impact, guiding further optimization and identifying potential patient populations who might benefit most.

Design of Multi-Targeting Agents Based on the Benzamide Scaffold

Complex multifactorial diseases like Alzheimer's disease (AD) and cancer often respond better to drugs that can modulate multiple targets simultaneously. mdpi.com The multi-target-directed ligand (MTDL) approach is a promising strategy in modern drug discovery. nih.gov The benzamide scaffold is an excellent starting point for designing such agents.

Researchers have successfully created benzamide derivatives that act as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1) for AD. mdpi.com Others have designed hybrids of benzamide and hydroxypyridinone that combine monoamine oxidase B (MAO-B) inhibition with iron chelation. nih.govsemanticscholar.orgresearchgate.net

Future research should leverage the this compound scaffold to create novel MTDLs. This could involve:

Pharmacophore Hybridization: Merging the benzamide core with other known pharmacophores to engage multiple targets. For instance, combining it with a histone deacetylase (HDAC) inhibitor moiety for synergistic anticancer effects.

Fragment-Based Design: Using the aminophenyl group as an anchor to attach fragments known to bind to a second target of interest, thereby creating a dual-action molecule.

Application of Machine Learning and Artificial Intelligence in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the design and optimization of new chemical entities. springernature.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly reducing the time and cost of development. frontiersin.orgpreprints.org

For the this compound scaffold, AI and ML can be applied in several ways:

Predictive Modeling: Training deep learning models on existing data to predict the biological activities (e.g., kinase selectivity) and physicochemical properties of new, virtual derivatives. merckgroup.com

Generative Models: Using generative AI to design novel molecules with optimized properties. Techniques like scaffold hopping can generate structurally distinct molecules that retain the desired 3D pharmacophore, while linker generation can optimize the connection between different fragments of a multi-target agent. arxiv.org

Synthesis Planning: Employing AI to devise the most efficient and cost-effective synthetic routes for promising new analogues, a process known as retrosynthetic analysis. preprints.org

The table below summarizes the proposed future research directions and the key technologies that could be employed.

| Research Direction | Key Technologies & Approaches | Rationale |

| 7.1. Broader Biological Activities | High-throughput screening, phenotypic assays, target-based assays (e.g., enzyme inhibition, receptor binding). | To uncover the full therapeutic potential of the scaffold beyond its currently known activities. |

| 7.2. Advanced Synthetic Methodologies | Catalytic amidation, combinatorial chemistry, one-pot reactions, flow chemistry. | To efficiently generate a diverse library of derivatives for SAR studies and property optimization. |

| 7.3. Omics for Mechanistic Insights | Genomics, transcriptomics (RNA-seq), proteomics (mass spectrometry), metabolomics. | To build a comprehensive understanding of the compound's mechanism of action and identify biomarkers. |

| 7.4. Design of Multi-Targeting Agents | Pharmacophore hybridization, fragment-based drug design, molecular modeling. | To address complex diseases by creating single molecules that modulate multiple pathological pathways. |

| 7.5. AI in Compound Optimization | Machine learning (QSAR, ADMET prediction), generative AI, automated retrosynthesis planning. | To accelerate the drug discovery cycle by rapidly designing, prioritizing, and planning the synthesis of optimized compounds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.